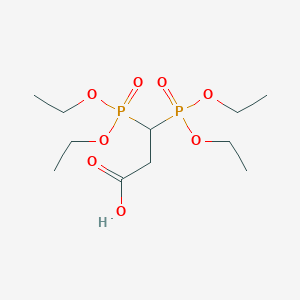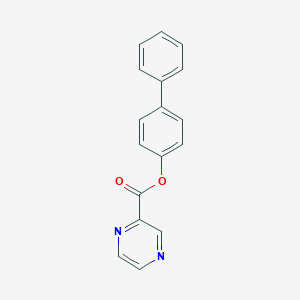
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, also known as BPPE, is a chemical compound that has attracted significant attention in recent years due to its potential applications in various fields of science. BPPE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 298.36 g/mol.
Mécanisme D'action
The mechanism of action of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and survival. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has several advantages for lab experiments, including its high thermal stability, good charge-transporting properties, and potential anti-inflammatory and anti-cancer properties. However, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester also has some limitations, including its relatively low yield using current synthesis methods and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and photovoltaics, and the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, the development of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can be synthesized using various methods, including the reaction of pyrazinecarboxylic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazinecarboxylic acid with 4-chlorobiphenyl in the presence of a palladium catalyst and a base such as triethylamine. The yield of Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester using these methods is typically around 60-70%.
Applications De Recherche Scientifique
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied extensively for its potential applications in various fields of science, including organic electronics, photovoltaics, and biomedical research. In organic electronics, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge-transporting properties. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been investigated as a potential material for photovoltaic devices due to its high electron affinity and low bandgap energy.
In biomedical research, Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and asthma. Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
132172-95-3 |
|---|---|
Nom du produit |
Pyrazinecarboxylic acid, (1,1'-biphenyl)-4-yl ester |
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
Clé InChI |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Autres numéros CAS |
132172-95-3 |
Synonymes |
4-Biphenylyl pyrazinoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



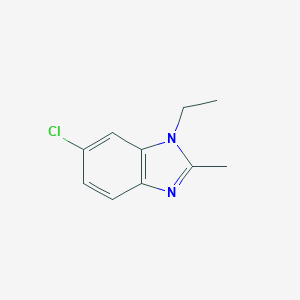
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
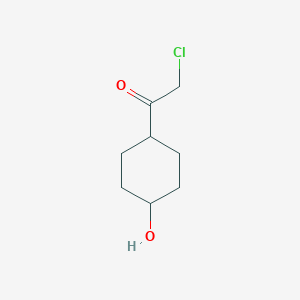
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
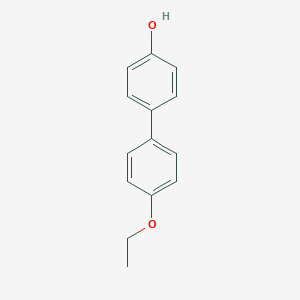
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
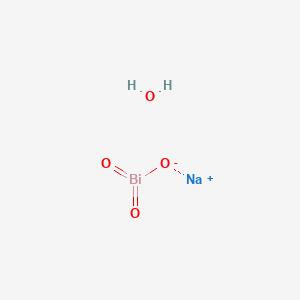
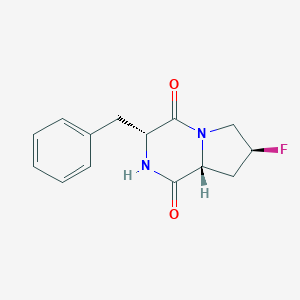
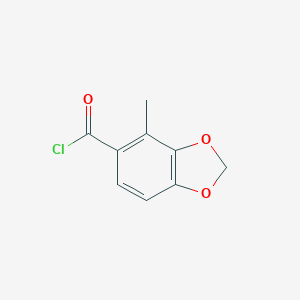
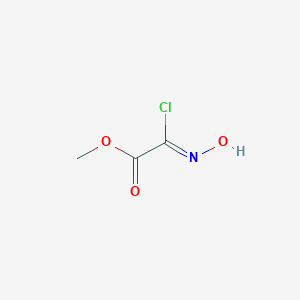
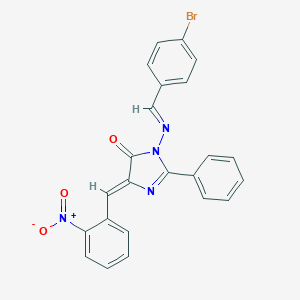
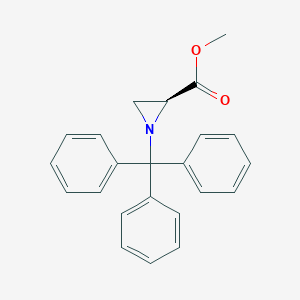
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
